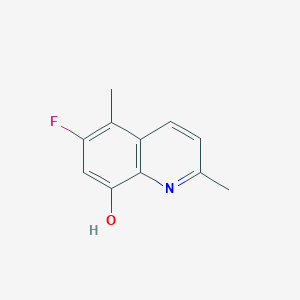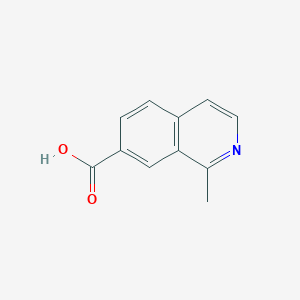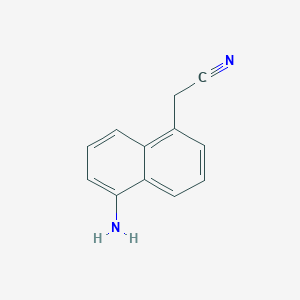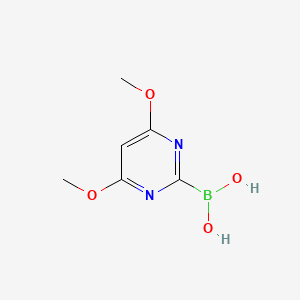
6-Fluoro-2,5-dimethylquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2,5-dimethylquinolin-8-ol is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,5-dimethylquinolin-8-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluoroaniline with ethyl 2-methylacetoacetate under acidic conditions to form an intermediate, which is then cyclized to yield the desired quinoline derivative . The reaction conditions often involve the use of polyphosphoric acid (PPA) as a catalyst and a temperature range of 100-150°C .
Industrial Production Methods
Industrial production of fluorinated quinolines, including this compound, often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,5-dimethylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorine and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
6-Fluoro-2,5-dimethylquinolin-8-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its antimalarial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of new materials, including liquid crystals and dyes
Mechanism of Action
The mechanism of action of 6-Fluoro-2,5-dimethylquinolin-8-ol involves its interaction with various molecular targets. For instance, it can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria, thereby exhibiting antibacterial activity . The compound’s fluorine atom enhances its ability to penetrate cell membranes and bind to target enzymes more effectively .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: Lacks the methyl groups present in 6-Fluoro-2,5-dimethylquinolin-8-ol.
2,5-Dimethylquinoline: Does not contain the fluorine atom.
8-Hydroxyquinoline: Lacks both the fluorine and methyl groups.
Uniqueness
This compound is unique due to the presence of both fluorine and methyl groups, which enhance its biological activity and chemical stability. This combination of substituents makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H10FNO |
|---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
6-fluoro-2,5-dimethylquinolin-8-ol |
InChI |
InChI=1S/C11H10FNO/c1-6-3-4-8-7(2)9(12)5-10(14)11(8)13-6/h3-5,14H,1-2H3 |
InChI Key |
YNLDLAUHFRFOBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(7R)-5-azaspiro[2.4]heptan-7-amine;dihydrochloride](/img/structure/B11908376.png)



![7-Chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11908405.png)





